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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Foretinib's performance against known c-Met resistance mutations,

supported by experimental data. Foretinib, a multi-kinase inhibitor, demonstrates significant

activity against c-Met and VEGFR2, offering a potential therapeutic strategy for cancers

harboring mutations that confer resistance to other c-Met inhibitors.

The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation,

survival, and motility.[1] Dysregulation of the c-Met signaling pathway, through mutations,

amplification, or overexpression, is implicated in the progression of various cancers, including

non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] While targeted therapies have

been developed to inhibit c-Met, the emergence of resistance mutations poses a significant

clinical challenge.[1]

Foretinib, an ATP-competitive inhibitor, targets the inactive "DFG-out" conformation of the c-

Met kinase domain, classifying it as a type II inhibitor.[4][5] This mechanism of action

distinguishes it from type I inhibitors, which bind to the active "DFG-in" conformation. This

structural difference is key to Foretinib's ability to overcome resistance mutations that affect

the binding of type I inhibitors.[1]

Comparative Efficacy of Foretinib
Experimental studies have demonstrated Foretinib's potent activity against clinically relevant

c-Met resistance mutations, particularly those at the D1228 and Y1230 residues of the kinase
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domain. These mutations are known to confer resistance to type I c-Met inhibitors such as

capmatinib and tepotinib.[4][6]

A comprehensive screening of 300 anti-cancer drugs identified Foretinib as one of the few

agents effective against Ba/F3 cells engineered to express c-Met with exon 14 skipping

mutations (METex14) along with secondary D1228A/Y mutations.[4] Further studies confirmed

that Foretinib retained potent activity against a panel of D1228 substitutions

(D1228A/E/G/H/N/V/Y) and Y1230 substitutions (Y1230C/D/H/N/S), whereas the activity of

other type II inhibitors like cabozantinib and merestinib was significantly reduced against

D1228 mutants.[4][7]

Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Foretinib and other c-Met inhibitors against various c-Met mutations in Ba/F3 and Hs746t

cancer cell lines. Lower IC50 values indicate greater potency.

Cell Line
c-Met
Mutation

Foretinib
IC50 (nM)

Cabozantini
b IC50 (nM)

Merestinib
IC50 (nM)

Savolitinib
IC50 (nM)

Ba/F3 METex14 ~10 ~5 ~5 >1000

Ba/F3
METex14 +

D1228N
~15 >100 >100 >1000

Ba/F3
METex14 +

D1228V
~15 >100 >100 >1000

Ba/F3
METex14 +

Y1230H
~10 ~10 ~10 >1000

Hs746t METex14 ~5 ~5 ~5 >1000

Hs746t
METex14 +

D1228N
~10 >50 >50 >1000

Data compiled from multiple sources.[1][4] Exact values may vary between experiments.

c-Met Signaling and Inhibition
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The c-Met signaling pathway is activated upon binding of its ligand, hepatocyte growth factor

(HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the

kinase domain, initiating downstream signaling cascades that promote cell growth, survival,

and invasion. Foretinib inhibits this pathway by blocking the ATP-binding site of the c-Met

kinase, thereby preventing its activation and subsequent signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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